molecular formula C15H12 B165393 2-Methylanthracene CAS No. 613-12-7

2-Methylanthracene

Cat. No. B165393
CAS RN: 613-12-7
M. Wt: 192.25 g/mol
InChI Key: GYMFBYTZOGMSQJ-UHFFFAOYSA-N
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Description

2-Methylanthracene is a natural product found in Pinellia ternata . It is an organic compound which is a methylated derivative of anthracene .


Synthesis Analysis

The synthesis of anthracene derivatives, including 2-Methylanthracene, has been extensively studied over the years . Some of the most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and, more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

The molecular formula of 2-Methylanthracene is C15H12 . The structure of 2-Methylanthracene is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound 2-Methylanthraquinone, which is a derivative of 2-Methylanthracene, can be produced by the reaction of phthalic anhydride and toluene . It can be chlorinated to give 1-chloro-2-methylanthraquinone. Nitration gives 1-nitro-2-methylanthraquinone, which can be reduced to 1-amino-2-methyl derivative .


Physical And Chemical Properties Analysis

2-Methylanthracene has a molecular weight of 192.26 . It has a melting point of 204-206 °C and a boiling point of 358.25°C . It is soluble in benzene and insoluble in water . It is also soluble in ethanol, ether, acetic acid, but difficult to dissolve in methanol and acetone .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-Methylanthracene, with its extended aromatic system, has found applications in OLEDs. OLEDs are thin-film devices that emit light when an electric current passes through them. By incorporating 2-Methylanthracene derivatives, researchers have developed blue light-emitting OLEDs . These devices play a crucial role in display technologies, such as smartphones, TVs, and monitors.

Organic Field-Effect Transistors (OFETs)

2-Methylanthracene derivatives have been explored as organic semiconductors in OFETs. These transistors utilize organic materials to control the flow of electrical current. The 2,2’-bianthracenyl derivative, for instance, has been employed effectively in OFET devices . OFETs hold promise for flexible electronics and low-power applications.

Biological Activities

Certain anthraquinone derivatives derived from 2-Methylanthracene exhibit biological activities. For example:

Singlet Oxygen Sensing

Researchers have explored the role of substituents in anthracene, including 2-Methylanthracene, in the rate of singlet oxygen sensing. This research aims to develop sensors for detecting singlet oxygen, a reactive oxygen species involved in various biological processes .

Safety And Hazards

2-Methylanthracene is highly flammable and harmful if swallowed or inhaled . It is toxic in contact with skin and causes serious eye irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-methylanthracene
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InChI

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
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InChI Key

GYMFBYTZOGMSQJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1
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Molecular Formula

C15H12
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DSSTOX Substance ID

DTXSID8060616
Record name 2-Methylanthracene
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Molecular Weight

192.25 g/mol
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Physical Description

Faintly yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Methylanthracene
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Vapor Pressure

0.0000501 [mmHg]
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Product Name

2-Methylanthracene

CAS RN

613-12-7, 26914-18-1
Record name 2-Methylanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Methylanthracene?

A1: 2-Methylanthracene has the molecular formula C15H12 and a molecular weight of 192.26 g/mol.

Q2: How can I identify 2-Methylanthracene using spectroscopic techniques?

A2: 2-Methylanthracene can be characterized using various spectroscopic methods:

  • UV Resonance Raman Spectroscopy: This technique, especially when employing a KrF excimer laser (249 nm), allows for sensitive detection and quantification of 2-Methylanthracene. []
  • Cavity Ring-Down Spectroscopy: This method enables high-resolution measurements of the S0-S1 absorption spectrum of 2-Methylanthracene in the ultraviolet region (330-375 nm), revealing its vibronic band system. []
  • Fluorescence Spectroscopy: 2-Methylanthracene exhibits characteristic fluorescence properties, including dual fluorescence lifetimes attributed to different conformations. [] Furthermore, its fluorescence is quenched by nitromethane through an electron transfer mechanism. []
  • NMR Spectroscopy: NMR can be used to determine the configuration of adducts formed by 2-Methylanthracene in Diels-Alder reactions. []

Q3: Does 2-Methylanthracene form stable pairs in adsorbed states?

A3: Unlike anthracene, which readily forms ground-state stable pairs on silica surfaces, 2-Methylanthracene shows no evidence of pairing even at high surface coverages. Instead, it tends to crystallize on the surface. []

Q4: Can polystyrene plastic be a source of 2-Methylanthracene in the marine environment?

A4: Yes, research has shown that polystyrene plastic can act as both a source and a sink for polycyclic aromatic hydrocarbons (PAHs), including 2-Methylanthracene. [] This raises concerns about the potential ecological impact of plastic debris in marine environments.

Q5: What happens to 2-Methylanthracene under solar radiation in aqueous environments?

A5: 2-Methylanthracene undergoes decomposition when exposed to solar radiation in water. This process is faster than the decomposition of anthracene and slower than 9-methylanthracene. The primary degradation products are ketones and hydroxyl derivatives. []

Q6: How does the position of the methyl group influence the photostability of methylanthracenes?

A6: The position of the methyl group in methylanthracenes appears to have a negligible effect on their photostability. This has been observed in studies comparing the photodegradation of various methylanthracene isomers. []

Q7: Are there any catalytic applications of 2-Methylanthracene?

A7: While 2-Methylanthracene itself is not typically used as a catalyst, its formation during the pyrolysis of 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene highlights its potential relevance in understanding reaction mechanisms involving anthracene derivatives. []

Q8: Have there been any computational studies on 2-Methylanthracene?

A8: Yes, computational methods like Density Functional Theory (DFT) have been employed to study 2-Methylanthracene. These studies focused on understanding its structure, vibrational transitions, and the assignment of vibronic bands in its absorption spectrum. Time-dependent DFT calculations, along with Franck-Condon factor calculations, provided insights into its excited state properties. []

Q9: How does the methyl group in 2-Methylanthracene affect its biological activity compared to anthracene?

A9: The presence and position of the methyl group significantly influence the biological activity of methylanthracenes. Studies on rat liver epithelial cells showed that while anthracene and 2-Methylanthracene did not significantly inhibit gap junction intercellular communication (GJIC), isomers with a methyl group at positions 1 or 9 were potent inhibitors. This difference is attributed to the formation of a "bay-like" region in the 1- and 9-substituted isomers. [, ]

Q10: Does 2-Methylanthracene induce apoptosis in human cells?

A10: Unlike bay-region-containing polycyclic aromatic hydrocarbons, 2-Methylanthracene does not induce apoptosis in human monocytic THP-1 cells. This further supports the structure-activity relationship that suggests a bay-region is crucial for this particular biological activity. []

Q11: What are the mutagenic potentials of 2-Methylanthracene during water disinfection with chlorine?

A11: Chlorination of water containing 2-Methylanthracene can generate mutagenic byproducts. These byproducts have been shown to be most mutagenic on the TA98 strain with S9 mix. This highlights the potential health risks associated with the chlorination of water contaminated with PAHs. []

Q12: How can I analyze 2-Methylanthracene in complex mixtures?

A12: Several analytical techniques can be used to separate and quantify 2-Methylanthracene in complex mixtures:

  • High-Performance Liquid Chromatography (HPLC): This method, particularly with UV detection at 254 nm, is effective for separating and quantifying 2-Methylanthracene in samples like anthracene cake and anthraquinone produced during industrial processes. []
  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique is valuable for analyzing the products formed during the flow-vacuum pyrolysis of compounds like 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene, where 2-Methylanthracene is a major product. []

Q13: Can white rot fungi degrade 2-Methylanthracene?

A13: Research has shown that certain white rot fungi, particularly Bjerkandera adusta, can oxidize 2-Methylanthracene in a manganese-independent reaction catalyzed by manganese-lignin peroxidase. This enzymatic reaction primarily produces the corresponding quinone as a metabolite. []

Q14: How does the presence of manganese ions impact the oxidation of 2-Methylanthracene by manganese-lignin peroxidase?

A14: Interestingly, the presence of manganese ions actually decreases the rate of 2-Methylanthracene oxidation by manganese-lignin peroxidase from Bjerkandera adusta. This emphasizes the complexity of the enzymatic mechanisms involved in PAH degradation. []

Q15: What new technologies can be used to study 2-Methylanthracene and similar compounds?

A15: The Even-Lavie valve, a pulsed helium droplet source, is a promising tool for studying the electronic spectroscopy of molecules like 2-Methylanthracene. This technology provides a unique environment for spectroscopic investigations and offers higher droplet densities compared to continuous helium droplet beams. []

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